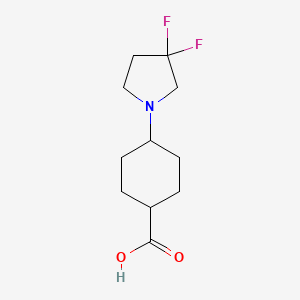
4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H17F2NO2 and its molecular weight is 233.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, including binding to active sites or allosteric sites, inhibiting enzyme activity, or modulating signal transduction .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Pyrrolidine derivatives can be metabolized in various ways, including hydroxylation, N-dealkylation, and amide hydrolysis .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Biological Activity
4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential therapeutic applications. Research has indicated that it may possess significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.
Chemical Structure
The compound can be represented by the following structural formula:
where specific values for , , , , and are determined by the molecular composition. The presence of the difluoropyrrolidine moiety is crucial for its biological activity.
Research has elucidated several mechanisms through which this compound exerts its effects:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in inflammatory diseases.
- Modulation of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Cell Signaling Pathways : The compound potentially influences cell signaling pathways associated with apoptosis and cell proliferation, making it a candidate for cancer therapy.
Efficacy in Preclinical Studies
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Case Study 1: Anti-inflammatory Effects
In a study involving a rat model of arthritis, administration of the compound at a dose of 5 mg/kg resulted in a notable decrease in joint swelling and inflammatory markers. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound induced apoptosis in glioma cell lines at concentrations as low as 10 µM. Mechanistic studies indicated activation of caspase pathways and downregulation of anti-apoptotic proteins .
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h8-9H,1-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZJZTLKYLUQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















